2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-YL]acetamide
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Overview
Description
2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-YL]acetamide is a complex organic compound that belongs to the class of triazinoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-YL]acetamide typically involves multi-step reactionsCommon reagents used in these reactions include hydrazine derivatives, sulfur sources, and various acylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-YL]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce sulfoxide or sulfone functionalities.
Reduction: Reduction reactions can modify the sulfanyl group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the phenoxymethyl group with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-YL]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-YL]acetamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key enzymes in bacterial or cancer cell metabolism .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-5-methyl-5H-1,2,4-triazino(5,6-B)indole-3(2H)-thione
- 5-Ethyl-5H-[1,2,4]triazino[5,6-B]indole-3-thiol
Uniqueness
2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-YL]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H17N7O2S2 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C21H17N7O2S2/c1-28-15-10-6-5-9-14(15)18-19(28)23-20(26-25-18)31-12-16(29)22-21-27-24-17(32-21)11-30-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,22,27,29) |
InChI Key |
SCOFFRAGURMSCZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NN=C(S4)COC5=CC=CC=C5 |
Origin of Product |
United States |
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